molecular formula C15H9F5O5 B3132731 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE CAS No. 376382-85-3

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE

Cat. No.: B3132731
CAS No.: 376382-85-3
M. Wt: 364.22 g/mol
InChI Key: OQCOFFPUQSKDCI-UHFFFAOYSA-N
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Description

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy groups, a pentafluoroethyl group, and a furochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory and anticancer therapies.

    Industry: It is used in the development of advanced materials and as a precursor for other specialized compounds.

Mechanism of Action

The mechanism of action of 4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where such properties are desired .

Properties

IUPAC Name

4,9-dimethoxy-7-(1,1,2,2,2-pentafluoroethyl)furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O5/c1-22-10-6-3-4-24-11(6)13(23-2)12-9(10)7(21)5-8(25-12)14(16,17)15(18,19)20/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCOFFPUQSKDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348153
Record name 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376382-85-3
Record name 4,9-Dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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